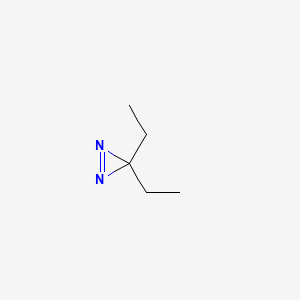

3,3-diethyl-3H-diazirine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-Diethyl-3H-diazirine is a heterocyclic organic compound characterized by a three-membered ring containing two nitrogen atoms. It is known for its ability to generate carbenes upon photolysis, making it a valuable tool in various scientific applications. The molecular formula of this compound is C5H10N2, and it has a molecular weight of 98.15 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,3-Diethyl-3H-diazirine can be synthesized through several methods. One common approach involves the reaction of a ketone with hydroxylamine to form an oxime, followed by the treatment with a base and a tosyl chloride to induce the Neber rearrangement. The final step involves the treatment with ammonia to yield the diazirine structure .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled temperature and pressure conditions to facilitate the formation of the diazirine ring .

Analyse Des Réactions Chimiques

Types of Reactions: 3,3-Diethyl-3H-diazirine undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions:

Photolysis: Ultraviolet light (ca.

Oxidation: Reagents such as silver oxide or Jones reagent can be used to oxidize diaziridines to diazirines.

Major Products: The primary products of these reactions are carbenes, which can further react with various substrates to form new chemical bonds and complex structures .

Applications De Recherche Scientifique

3,3-Diethyl-3H-diazirine has a wide range of applications in scientific research:

Mécanisme D'action

The primary mechanism of action of 3,3-diethyl-3H-diazirine involves the generation of carbenes upon photolysis. These carbenes are highly reactive and can insert into various chemical bonds, facilitating the formation of new molecular structures. The molecular targets and pathways involved include C-H, O-H, and N-H bonds, which are common in organic molecules .

Comparaison Avec Des Composés Similaires

- 3-Phenyl-3H-diazirine

- 3-Trifluoromethyl-3H-diazirine

- 3-Methyl-3H-diazirine

Comparison: 3,3-Diethyl-3H-diazirine is unique due to its specific ethyl substituents, which influence its reactivity and stability. Compared to 3-phenyl-3H-diazirine, which has a phenyl group, this compound is more flexible and less sterically hindered. The trifluoromethyl derivative is more electron-withdrawing, affecting the carbene’s reactivity differently .

Activité Biologique

3,3-Diethyl-3H-diazirine is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological applications. Diazirines, in general, are characterized by their high reactivity and ability to form covalent bonds with various biomolecules upon exposure to light, making them valuable tools in photoaffinity labeling studies. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of diazomethane with appropriate substrates. The compound can be synthesized through a multi-step process that includes the formation of diazomethane followed by its reaction with ethyl-substituted precursors. Recent advancements in automated synthesis techniques have improved the efficiency and yield of diazirine compounds, including this compound .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with proteins and nucleic acids upon irradiation. This property allows for the selective labeling of biomolecules, facilitating studies on protein interactions and cellular processes. The mechanism involves:

- Photoactivation : Upon exposure to UV light, diazirines undergo a homolytic cleavage that generates reactive carbene species.

- Covalent Bond Formation : These carbenes can then react with nucleophilic sites on amino acids or nucleotides, leading to stable covalent modifications.

- Biological Implications : This labeling can be used to study protein localization, dynamics, and interactions within cellular environments .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of diazirine derivatives on various cell lines. For instance, assays measuring mitochondrial dehydrogenase activity (MTT assay) demonstrated that certain concentrations of this compound can significantly reduce cell viability .

- Protein Labeling : As a photoaffinity labeling agent, this compound has been utilized to selectively tag proteins in living cells. This application aids in mapping protein-protein interactions and understanding metabolic pathways .

Case Studies

- Photolabeling Studies : A study investigated the use of this compound as a photoreactive probe for labeling NMDA receptors in neuronal cells. The results showed that this compound effectively labeled specific receptor subunits under UV light exposure, providing insights into receptor dynamics .

- Safety Evaluation : Another research effort focused on evaluating the safety profile of diazirine compounds in cellular models. The findings indicated that while some derivatives exhibit cytotoxicity at high concentrations, this compound showed a favorable safety margin when used at lower doses in fibroblast cultures .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

3,3-diethyldiazirine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-3-5(4-2)6-7-5/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUQTNIRSNOBTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(N=N1)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.